molecular formula C17H18N2O3 B2762323 N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 861234-78-8

N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Cat. No. B2762323
CAS RN: 861234-78-8
M. Wt: 298.342
InChI Key: WSOQKHSSJITSKM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide” would depend on its specific structure. For example, related compounds like 4-Methoxybenzyl alcohol have a boiling point of 259 °C, a melting point of 22-25 °C, and a density of 1.113 g/mL at 25 °C .

Scientific Research Applications

Photodynamic Therapy

Research by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine derivative that has shown remarkable potential for photodynamic therapy in treating cancer. This compound's high singlet oxygen quantum yield and good fluorescence properties make it an excellent candidate for Type II photosensitizers, offering a promising approach for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Nucleoside Transport Inhibition

A study by Tromp et al. (2004) explored analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups to reduce polarity and improve oral absorption. This modification resulted in compounds with varying affinities for the ENT1 nucleoside transport protein, presenting a new avenue for the development of drugs affecting nucleoside transport (Tromp et al., 2004).

Sphingosine-1-Phosphate Receptor Agonism

Kurata et al. (2017) discovered ceralifimod (ONO-4641), a selective agonist for S1P1 and S1P5 receptors, through a comprehensive structure-activity relationship study. This compound demonstrated over 30,000-fold selectivity for S1P1 over S1P3 and showed potent effects in a peripheral lymphocyte lowering test in mice, indicating its potential for treating autoimmune diseases like relapsing-remitting multiple sclerosis (Kurata et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of “N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide”. Without more context, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with “N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide” would depend on its specific properties. For example, related compounds like 4-Methoxybenzyl alcohol can cause skin irritation, allergic skin reactions, and serious eye damage .

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-4-6-13(12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQKHSSJITSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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